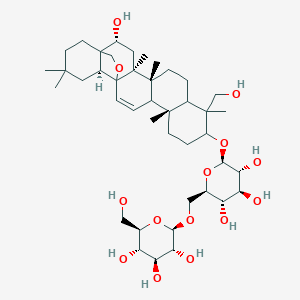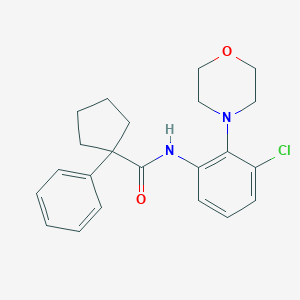
Calicheamicin T
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calicheamicin T: An Overview this compound is a potent cytotoxic compound that exhibits remarkable antitumor activity against a broad range of cancer types. It is a natural product isolated from the fermentation broth of the soil bacterium Micromonospora echinospora ssp. calichensis. This compound belongs to the enediyne family of antibiotics, which are characterized by a highly unsaturated hydrocarbon chain containing two triple bonds separated by two or three carbon atoms. The unique chemical structure of this compound enables it to bind to DNA and cause strand scission, leading to cell death. In Synthesis Method The synthesis of this compound is a complex process that involves multiple steps of chemical reactions and purification. The first total synthesis of this compound was reported by Nicolaou and co-workers in 1993, which involved the assembly of the enediyne core using a convergent approach. Since then, several synthetic routes have been developed to access this compound and its analogs, including the use of solid-phase synthesis, palladium-catalyzed coupling reactions, and late-stage functionalization strategies. Despite the challenges in the synthesis of this compound, the development of efficient synthetic methods has enabled the production of sufficient quantities of the compound for biological studies. Scientific Research Application this compound has been extensively studied for its potential as an anticancer agent. It has shown remarkable activity against a variety of cancer types, including leukemia, lymphoma, breast cancer, lung cancer, and ovarian cancer. The mechanism of action of this compound involves the binding of the enediyne core to DNA, followed by the formation of a reactive diradical species that causes double-strand breaks in the DNA helix. This leads to the activation of the apoptotic pathway and ultimately cell death. This compound has also been shown to exhibit potent immunosuppressive activity by inhibiting the proliferation of T cells and B cells. Mechanism of Action The mechanism of action of this compound involves the formation of a reactive diradical species that causes double-strand breaks in the DNA helix. The enediyne core of this compound is highly reactive and can abstract hydrogen atoms from the DNA backbone, leading to the formation of a reactive intermediate. This intermediate can then undergo a series of reactions that generate a highly reactive diradical species, which can cause DNA strand scission. The mechanism of action of this compound is highly dependent on the presence of specific DNA sequences, known as recognition sites, which are rich in adenine and guanine bases. Biochemical and Physiological Effects this compound has been shown to exhibit potent cytotoxic and immunosuppressive activity. It can induce apoptosis in cancer cells by causing DNA damage and activating the apoptotic pathway. This compound has also been shown to inhibit the proliferation of T cells and B cells, making it a promising candidate for the treatment of autoimmune diseases and organ transplantation. However, the use of this compound is associated with several adverse effects, including myelosuppression, hepatotoxicity, and cardiotoxicity. Advantages and Limitations for Lab Experiments this compound is a potent cytotoxic compound that can be used to study the mechanism of action of DNA-targeting agents. It can be used to investigate the role of specific DNA sequences in the recognition and binding of enediyne antibiotics. This compound can also be used to study the effects of DNA damage on cellular processes, such as apoptosis and cell cycle regulation. However, the use of this compound is associated with several limitations, including its high reactivity and toxicity. The handling and storage of this compound require specialized equipment and procedures to ensure safety. Future Directions The unique chemical structure and potent biological activity of this compound make it a promising candidate for the development of novel anticancer and immunosuppressive agents. Future directions for the research on this compound include the development of analogs with improved pharmacological properties, such as reduced toxicity and increased stability. The use of this compound as a tool for the study of DNA damage and repair mechanisms is also an area of active research. Finally, the development of targeted delivery systems for this compound, such as antibody-drug conjugates, could improve its efficacy and reduce its toxicity in vivo. Conclusion this compound is a potent cytotoxic compound that exhibits remarkable antitumor activity against a broad range of cancer types. Its unique chemical structure and mechanism of action make it a valuable tool for the study of DNA-targeting agents and cellular processes. However, the use of this compound is associated with several limitations, including its high reactivity and toxicity. The development of novel analogs and targeted delivery systems for this compound could improve its efficacy and reduce its toxicity in vivo.
Propriétés
Numéro CAS |
142518-72-7 |
|---|---|
Formule moléculaire |
C32H43N3O11S3 |
Poids moléculaire |
741.9 g/mol |
Nom IUPAC |
methyl N-[(1S,4Z,8S,13E)-8-[(2R,3R,4S,5S,6R)-3-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxyamino)-6-methyloxan-2-yl]oxy-1-hydroxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate |
InChI |
InChI=1S/C32H43N3O11S3/c1-6-33-20-17-43-24(15-23(20)41-3)46-29-28(37)26(35-40)18(2)44-30(29)45-22-11-9-7-8-10-13-32(39)16-21(36)27(34-31(38)42-4)25(22)19(32)12-14-48-49-47-5/h7-8,12,18,20,22-24,26,28-30,33,35,37,39-40H,6,14-17H2,1-5H3,(H,34,38)/b8-7-,19-12+/t18-,20+,22+,23+,24+,26-,28+,29-,30+,32-/m1/s1 |
Clé InChI |
VEFPOVNUQXCEDD-DKGFZUBBSA-N |
SMILES isomérique |
CCN[C@H]1CO[C@H](C[C@@H]1OC)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C#C/C=C\C#C[C@]\4(CC(=O)C(=C3/C4=C\CSSSC)NC(=O)OC)O)C)NO)O |
SMILES |
CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NO)O |
SMILES canonique |
CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NO)O |
Synonymes |
calicheamicin T |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B234407.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide](/img/structure/B234410.png)



![N-[3-fluoro-4-(1-piperidinyl)phenyl]acetamide](/img/structure/B234431.png)
![15-(1H-indol-3-ylmethyl)-18-[(1Z,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B234432.png)



![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B234499.png)